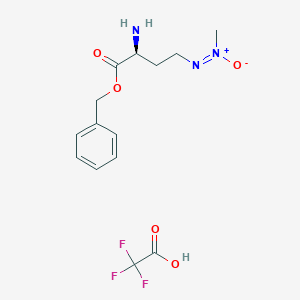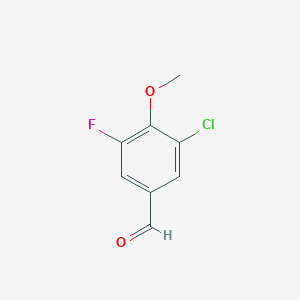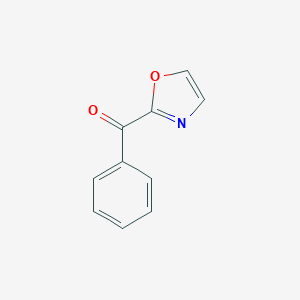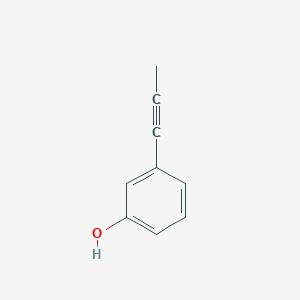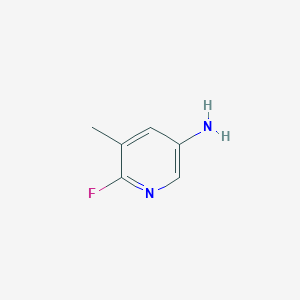
6-Fluoro-5-methylpyridin-3-amine
概要
説明
Synthesis Analysis
The synthesis of related fluoropyridines involves palladium-catalyzed amination reactions. For instance, the synthesis of 2-amino-5-[18F]fluoropyridines was achieved through palladium-catalyzed reaction of 2-bromo-5-[18F]fluoropyridine with various amines, providing yields between 8-85%. The precursor 2-bromo-5-[18F]fluoropyridine was obtained via radiofluorination of anisyl(2-bromopyridinyl-5)iodonium triflate under minimalist conditions to ensure successful subsequent amination (Pauton et al., 2019).
Molecular Structure Analysis
The molecular structure of closely related compounds shows significant insights into the conformational preferences and stability. For example, the conformational analysis and crystal structure of a similar compound revealed insights into the solid and solution state structures, indicating the significance of the molecular structure on its properties and reactivity (Ribet et al., 2005).
Chemical Reactions and Properties
Chemoselective amination reactions demonstrate the reactivity of fluoropyridines, highlighting the conditions under which these compounds selectively undergo substitution reactions. A specific study described the selective functionalization of a chloro-fluoropyridine, showcasing the reactivity patterns and preferences for nucleophilic substitution under various conditions (Stroup et al., 2007).
科学的研究の応用
-
Scientific Field: Organic Synthesis
-
Scientific Field: Pharmaceutical Research
- Application Summary : A derivative of “6-Fluoro-5-methylpyridin-3-amine”, known as “5-methyl-3F4AP”, has been evaluated in vitro for its potential as a novel potassium channel blocker .
- Methods of Application : The compound was designed and evaluated in vitro, although the specific experimental procedures and technical details aren’t provided in the source .
- Results or Outcomes : The results indicate that “5-methyl-3F4AP” exhibits high binding affinity, good physicochemical properties, and slower oxidation by CYP2E1 than 3F4AP, making it a promising candidate for further PET studies .
-
Scientific Field: Dye, Pesticide, and Spice Production
-
Scientific Field: Drug Development
- Application Summary : A derivative of “6-Fluoro-5-methylpyridin-3-amine”, known as “2-aminoquinazoline”, has been evaluated for its potential as a novel class of metabotropic glutamate receptor 5 negative allosteric modulators (mGluR5), leading toward a drug candidate for the treatment of l-DOPA induced dyskinesia .
- Methods of Application : The compound was designed and evaluated in vitro, although the specific experimental procedures and technical details aren’t provided in the source .
- Results or Outcomes : The results indicate that “2-aminoquinazoline” exhibits promising properties for further studies .
-
Scientific Field: Computational Chemistry
-
Scientific Field: PET Imaging
- Application Summary : A derivative of “6-Fluoro-5-methylpyridin-3-amine”, known as “5Me3F4AP”, has been evaluated for its potential in PET imaging .
- Methods of Application : The compound was designed and evaluated in vitro, although the specific experimental procedures and technical details aren’t provided in the source .
- Results or Outcomes : The results indicate that “5Me3F4AP” exhibits promising properties for PET imaging, warranting additional investigation .
Safety And Hazards
特性
IUPAC Name |
6-fluoro-5-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-4-2-5(8)3-9-6(4)7/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADQKKYTJHXBSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620667 | |
| Record name | 6-Fluoro-5-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-5-methylpyridin-3-amine | |
CAS RN |
186593-48-6 | |
| Record name | 6-Fluoro-5-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 186593-48-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

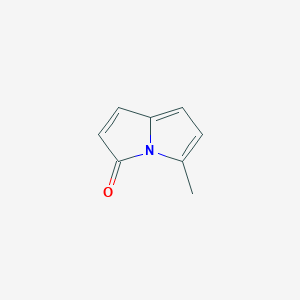
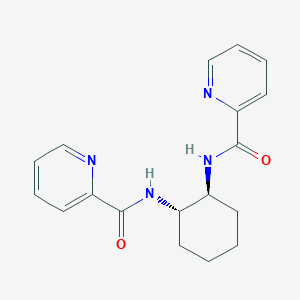
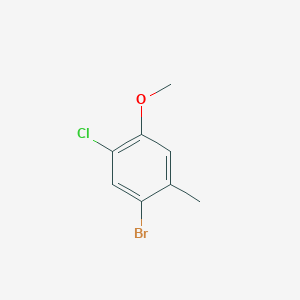
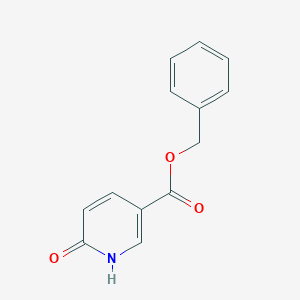
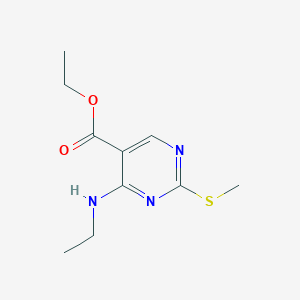
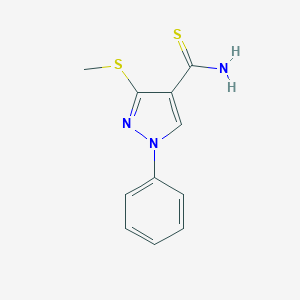

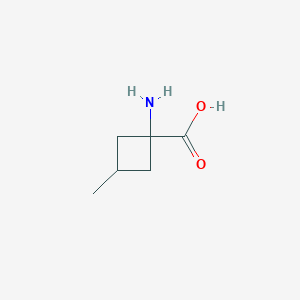
![4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B69176.png)
